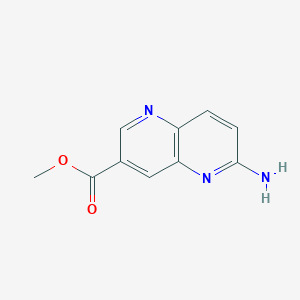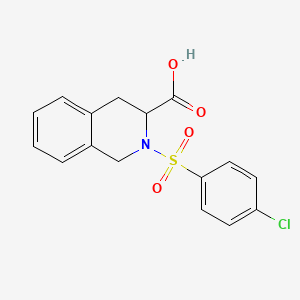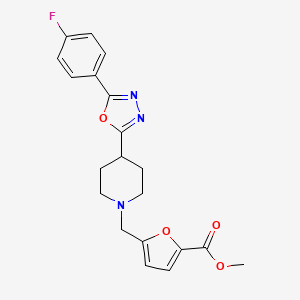
Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds involves high-temperature reactions and the formation of oxadiazole rings, which are common in energetic materials and pharmaceuticals. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan is achieved by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . This process may share similarities with the synthesis of the compound , particularly in the formation of the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within a molecule and can be applied to determine the structure of this compound. The presence of a fluorophenyl group is also noted in the analysis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, suggesting that fluorine substitution is a common strategy to modify the properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their structural components. The oxadiazole ring, for example, is known for its participation in various chemical reactions, often contributing to the formation of energetic materials . The furan ring, present in both the compound of interest and in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, is another reactive site that can undergo electrophilic substitution and other transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as thermal stability and sensitivity to impact and friction, have been evaluated using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . These compounds exhibit moderate thermal stabilities and are insensitive to impact and friction, which could be relevant for the safety and handling of this compound. Additionally, the presence of a fluorine atom can influence the physical properties, such as the density and melting point, which are important for the compound's potential applications .
Aplicaciones Científicas De Investigación
Synthesis and Antagonist Activity
- Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate has been involved in the synthesis of various piperidine derivatives. These derivatives, particularly benzo[b]furans and benzo[b]thiophenes, exhibit potent 5-HT2 antagonist activity, which is significant in the study of neuromodulators and neurotransmitters (Watanabe, Yoshiwara, & Kanao, 1993).
Chelating Properties and Antimicrobial Activity
- The compound has been used in the formation of organic ligands containing the furan ring. These ligands, in combination with transition metal complexes, demonstrate antimicrobial activities against various human pathogenic bacteria (Patel, 2020).
Antimicrobial and Antifungal Applications
- 1,3,4-Oxadiazole derivatives, starting from furan-2-carbohydrazide, have been synthesized and shown to possess antimicrobial activities. These compounds, including variations with the piperidine moiety, are relevant in developing new antimicrobial agents (Başoğlu et al., 2013).
Tautomeric Equilibrium Studies
- Studies on compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol have been conducted to understand their thiol-thione tautomeric equilibrium. This research is crucial in the field of organic chemistry for understanding the dynamic behavior of such compounds (Koparır, Çetin, & Cansiz, 2005).
Synthesis of Heterocycles
- The compound has played a role in synthesizing various heterocycles, including 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolo[3,4-b][1,3,4]thiadiazole derivatives. These heterocycles have numerous applications in medicinal chemistry and drug development (Gorak et al., 2009).
Energetic Materials Development
- Research into insensitive energetic materials has utilized 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives. These materials are of interest in fields like materials science and military applications due to their stability and energetic properties (Yu et al., 2017).
Propiedades
IUPAC Name |
methyl 5-[[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-26-20(25)17-7-6-16(27-17)12-24-10-8-14(9-11-24)19-23-22-18(28-19)13-2-4-15(21)5-3-13/h2-7,14H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHRNGFGMOOLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)
![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)
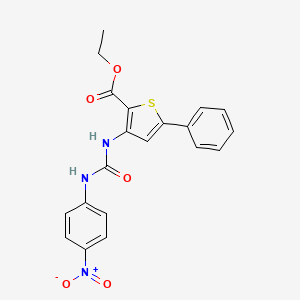

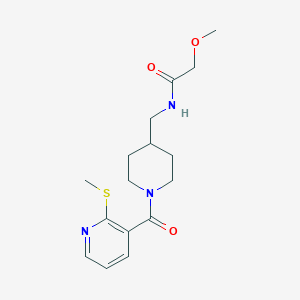

![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)
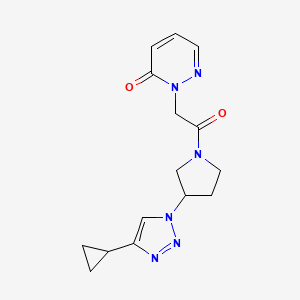
![8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3012749.png)
